REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([Cl:15])=[C:4]([Cl:14])[C:5]([Cl:13])=[C:6]2[C:11](=[O:12])[O:10][C:8](=[O:9])[C:7]=12.[CH2:16]([N:18]([CH2:25][CH3:26])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH3:17].[Cl-].[Al+3].[Cl-].[Cl-].Cl[C:32]1C=CC=CC=1>>[CH3:32][C:23]1[CH:24]=[C:19]([N:18]([CH2:16][CH3:17])[CH2:25][CH3:26])[CH:20]=[CH:21][C:22]=1[C:11]([C:6]1[C:5]([Cl:13])=[C:4]([Cl:14])[C:3]([Cl:15])=[C:2]([Cl:1])[C:7]=1[C:8]([OH:10])=[O:9])=[O:12] |f:2.3.4.5|
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Name
|
|
Quantity
|
42.8 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=C2C1C(=O)OC2=O)Cl)Cl)Cl
|
Name
|
|
Quantity
|
74 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=CC=C1)CC
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The chlorobenzene layer was separated
|
Type
|
DISTILLATION
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Details
|
steam distilled
|
Type
|
ADDITION
|
Details
|
Addition of sodium hydroxide solution (50%) to a solution of the residue in dilute sulfuric acid (50%, 250 ml.)
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Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)C2=C(C(=O)O)C(=C(C(=C2Cl)Cl)Cl)Cl)C=CC(=C1)N(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |